

overcoming limited bioavailability of Dorsmanin

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Compound of Interest

Compound Name: Dorsmanin I

Cat. No.: B15290495

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Technical Support Center: Dorsomorphin

Welcome to the technical support center for Dorsomorphin (Compound C). This resource is designed to help researchers, scientists, and drug development professionals overcome common challenges encountered during experimentation, with a specific focus on its limited bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is Dorsomorphin and what are its primary molecular targets?

Dorsomorphin, also known as Compound C, is a widely used small molecule inhibitor. It is a cell-permeable and reversible ATP-competitive inhibitor.^{[1][2][3]} Its primary targets are:

- AMP-activated protein kinase (AMPK): It is a potent inhibitor of AMPK with a K_i value of 109 nM.^{[2][3][4]}
- Bone Morphogenetic Protein (BMP) Type I Receptors: Dorsomorphin selectively inhibits ALK2, ALK3, and ALK6, thereby blocking the downstream phosphorylation of SMAD1/5/8 and subsequent gene transcription.^{[5][6][7][8]}

Due to its dual activity, it is a critical tool for studying cellular energy metabolism, developmental biology, iron homeostasis, and cardiomyogenesis.^{[4][5][9][10]}

Q2: What causes the limited bioavailability of Dorsomorphin?

The primary factor limiting the bioavailability of Dorsomorphin is its poor aqueous solubility. The compound is insoluble in water and ethanol.^[1] This characteristic leads to several challenges:

- **Precipitation:** The compound can easily precipitate out of aqueous solutions like cell culture media or physiological buffers, reducing the effective concentration.
- **Poor Absorption:** In in vivo models, low solubility limits the absorption of the compound from the site of administration into systemic circulation.
- **Inconsistent Results:** These solubility issues can lead to high variability and poor reproducibility in experimental outcomes.

Q3: What are the common signs of poor bioavailability or solubility in my experiments?

You may be encountering issues with Dorsomorphin's bioavailability if you observe the following:

- **In Vitro (Cell Culture):**
 - Visible precipitate in your stock solution, culture media after adding the compound, or after freeze-thaw cycles.
 - Lack of expected biological effect (e.g., no decrease in SMAD1/5/8 phosphorylation) even at published effective concentrations.
 - High variability between replicate wells or experiments.
- **In Vivo (Animal Models):**
 - Lack of a dose-dependent response or overall low efficacy.
 - Inconsistent results between animals in the same treatment group.
 - Need for very high doses to achieve a therapeutic effect, which can increase the risk of off-target effects.^{[11][12]}

Troubleshooting Guides

Problem: My Dorsomorphin is precipitating in my stock solution or cell culture medium.

Cause: Dorsomorphin is poorly soluble in aqueous solutions. The use of improper solvents, incorrect storage, or high final concentrations in media can cause it to fall out of solution.

Solution:

- **Use the Right Solvent:** The recommended solvent for preparing a primary stock solution is Dimethyl Sulfoxide (DMSO).^[13] Some suppliers suggest gentle warming (37°C) or ultrasonication to fully dissolve the compound.^{[8][14]}
- **Prepare High-Concentration Stock:** Prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO) so that the final volume of DMSO added to your aqueous medium is minimal.^[8]
- **Adhere to DMSO Limits:** Ensure the final concentration of DMSO in your cell culture medium does not exceed levels that could cause toxicity, typically recommended to be below 0.5%.^[8]
- **Avoid Aqueous Stocks:** Do not prepare primary stock solutions in aqueous buffers like PBS. If you must make intermediate dilutions in an aqueous buffer, use them immediately. Aqueous solutions should not be stored for more than one day.^[15]
- **Proper Storage:** Store the DMSO stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles, which can promote precipitation.^{[3][8]}
- **Final Dilution Technique:** When making the final dilution, pre-warm the cell culture medium and add the Dorsomorphin stock drop-wise while vortexing or mixing to facilitate its dispersion and prevent immediate precipitation.^[8]

Problem: I am not observing the expected inhibitory effect of Dorsomorphin in my experiments.

Cause: This is often linked to a lower-than-expected effective concentration due to solubility issues or degradation. It can also be due to off-target effects, as Dorsomorphin is known to inhibit other kinases, including VEGF receptors, at higher concentrations.^{[11][12]}

Solution:

- **Verify Stock Solution Integrity:** Ensure your stock solution is free of precipitate. If unsure, prepare a fresh stock following the protocol above.
- **Confirm Target Activity:** As a positive control, use a known activator of the pathway you are studying (e.g., BMP4 for the BMP pathway, or AICAR for the AMPK pathway) to confirm that the signaling cascade is active in your experimental system.[\[3\]](#)[\[4\]](#)
- **Optimize Concentration and Time:** Perform a dose-response and time-course experiment to determine the optimal working concentration and treatment duration for your specific cell type and experimental conditions. Effective concentrations can range from 0.5 μ M to 20 μ M.
[\[8\]](#)
- **Consider a More Soluble Form:** For cell-based assays, consider using Dorsomorphin Dihydrochloride, a salt form with improved water solubility.[\[14\]](#)[\[15\]](#)
- **Evaluate Off-Target Effects:** Be aware that at higher concentrations, Dorsomorphin can have off-target effects.[\[16\]](#) If your results are confusing, consider using a more selective inhibitor if one is available for your target pathway (e.g., DMH1 for BMP signaling).[\[11\]](#)

Problem: My in vivo results with Dorsomorphin are inconsistent and show low efficacy.

Cause: The limited aqueous solubility of Dorsomorphin severely restricts its oral bioavailability and can lead to poor absorption and inconsistent exposure when administered parenterally.

Solution:

- **Use an Appropriate Formulation Vehicle:** A simple saline or PBS solution is not suitable. A formulation that enhances solubility is critical. Strategies include:
 - **Co-solvent Systems:** Use a mixture of solvents to keep the drug in solution. One suggested formulation involves a mixture of PEG300, Tween-80, and water.[\[14\]](#)
 - **Lipid-Based Formulations:** Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can dissolve the drug in lipid carriers, improving absorption in the gastrointestinal tract.[\[17\]](#)
[\[18\]](#)

- Nanoparticle Formulations: Encapsulating Dorsomorphin in nanoparticles can increase its surface area, enhance dissolution rate, and improve absorption.[19]
- Consider the Dihydrochloride Salt: Use Dorsomorphin Dihydrochloride, which has a higher solubility in aqueous buffers (approx. 1 mg/mL in PBS).[15] However, even with this form, storage of aqueous solutions is not recommended for more than a day.[15]
- Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are often used to bypass initial absorption barriers. However, a proper vehicle is still required to prevent precipitation in the bloodstream or peritoneal cavity.
- Use a More Bioavailable Analog: For BMP signaling studies, consider analogs like LDN-193189, which was developed from the Dorsomorphin scaffold to have enhanced selectivity and metabolic stability.[12]

Quantitative Data Summary

Table 1: Solubility of Dorsomorphin and its Dihydrochloride Salt

Compound Form	Solvent	Solubility	Source
Dorsomorphin (Free Base)	DMSO	≥8.49 mg/mL (with warming)	[1]
Dorsomorphin (Free Base)	Dimethyl Formamide (DMF)	~2.5 mg/mL	[20]
Dorsomorphin (Free Base)	Water	Insoluble	[1]
Dorsomorphin (Free Base)	Ethanol	Insoluble	[1]
Dorsomorphin Dihydrochloride	DMSO	~0.5 mg/mL	[15]
Dorsomorphin Dihydrochloride	PBS (pH 7.2)	~1 mg/mL	[15]

Table 2: Inhibitory Activity of Dorsomorphin

Target	IC50 / Ki	Assay Conditions	Source
AMPK	Ki = 109 nM	Cell-free assay	[2][4][14]
ALK2 (BMPRI)	IC50 < 100 nM	Cell-free kinase assay	[5]
ALK3 (BMPRII)	IC50 < 100 nM	Cell-free kinase assay	[5]
ALK6 (BMPRII)	IC50 ~ 200 nM	Cell-free kinase assay	[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Dorsomorphin Stock Solution in DMSO

- Materials: Dorsomorphin powder (e.g., 2 mg), pure DMSO, sterile microcentrifuge tubes.
- Calculation: The molecular weight of Dorsomorphin (free base) is 399.49 g/mol . To make a 10 mM stock from 2 mg:
 - Volume (L) = Mass (g) / (Molar Mass (g/mol) * Molarity (mol/L))
 - Volume (μL) = (0.002 g / (399.49 g/mol * 0.010 mol/L)) * 1,000,000 = 500.6 μL.
- Procedure: a. Gently tap the vial to ensure all powder is at the bottom.[8] b. Add 501 μL of pure DMSO to the vial containing 2 mg of Dorsomorphin.[8] c. To aid dissolution, warm the vial at 37°C for 3-5 minutes and/or sonicate briefly.[8][14] Visually inspect to ensure no solid particles remain. d. Prepare single-use aliquots (e.g., 10-20 μL) in sterile, light-protected tubes. e. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.[8]

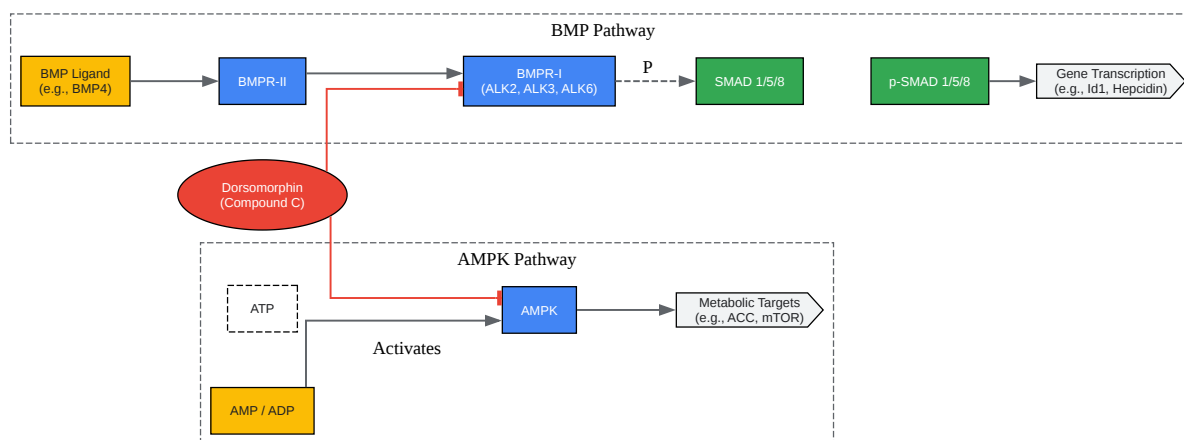
Protocol 2: Sample Formulation for In Vivo Administration

This protocol is a general example for enhancing the solubility of a hydrophobic compound for parenteral injection. Note: This formulation must be optimized and validated for your specific animal model and experimental goals.

- Materials: Dorsomorphin, PEG300, Polysorbate 80 (Tween-80), sterile saline or ddH₂O.
- Procedure (based on a formulation for similar compounds): a. Dissolve the required amount of Dorsomorphin in a minimal volume of DMSO to create a concentrated primary stock. b. In

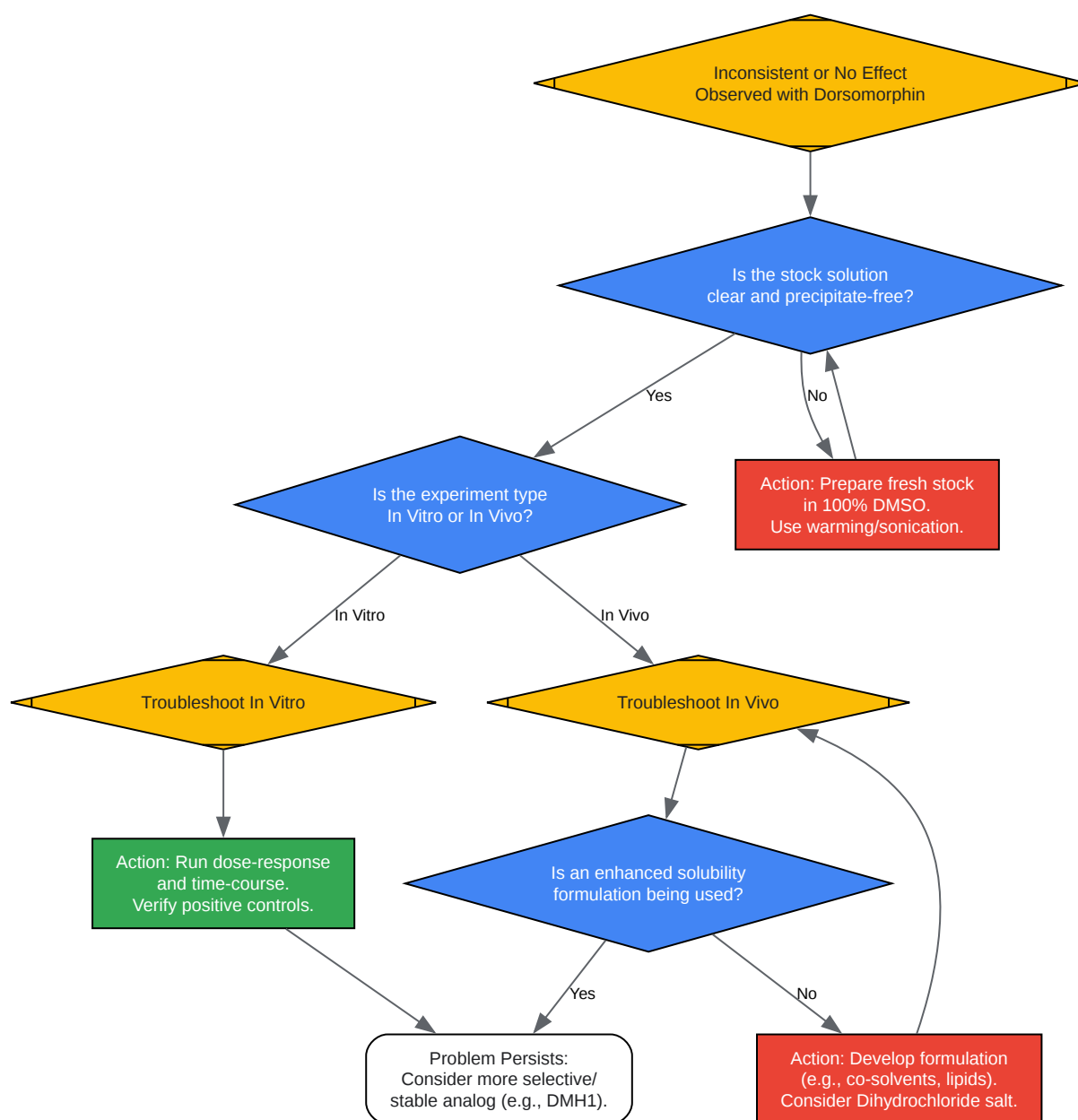
a separate sterile tube, prepare the vehicle. For a final solution that is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline: i. Add 400 μ L of PEG300. ii. Add 100 μ L of the Dorsomorphin/DMSO stock. Mix thoroughly until clear. iii. Add 50 μ L of Tween-80. Mix thoroughly until clear. iv. Add 450 μ L of sterile saline to reach a final volume of 1 mL. Mix thoroughly. c. This solution should be prepared fresh immediately before use for optimal results.[14] d. Administer the appropriate volume to the animal based on its weight to achieve the target dose (e.g., mg/kg).

Visual Guides: Pathways and Workflows



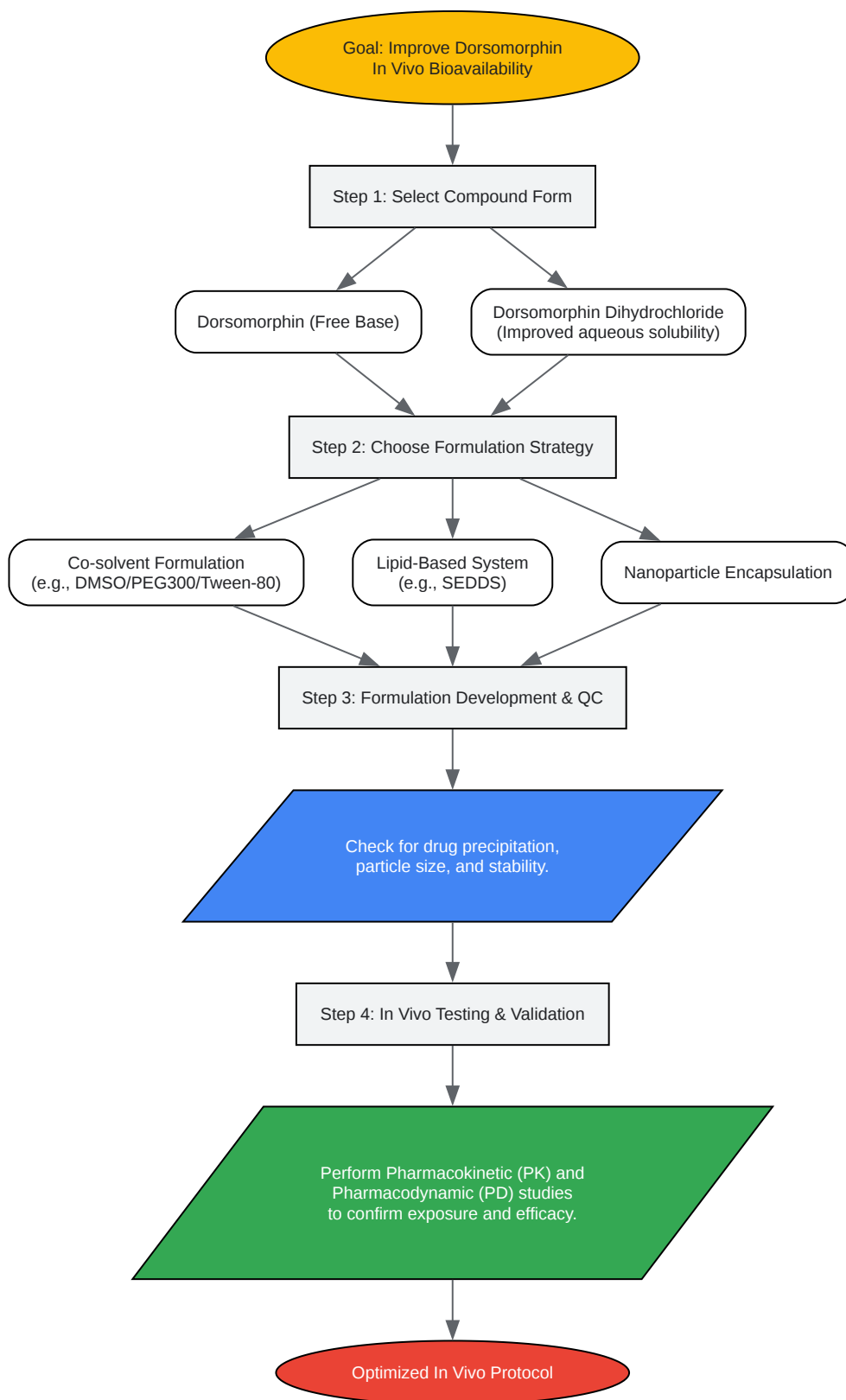
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Caption: Dorsomorphin inhibits BMP signaling via ALK2/3/6 and energy sensing via AMPK.



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Caption: A decision tree for troubleshooting failed experiments with Dorsomorphin.



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Caption: Workflow for selecting and validating a bioavailability enhancement strategy.

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